

Spectroscopic and Structural Elucidation of Maoecrystal V: A Technical Guide

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Compound of Interest

Compound Name: Maoecrystal V

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This technical guide provides a comprehensive overview of the spectroscopic data for **Maoecrystal V**, a structurally complex diterpenoid isolated from *Isodon eriocalyx*.^[1] The unique pentacyclic framework of **Maoecrystal V** has garnered significant attention from the scientific community, leading to numerous total synthesis campaigns and biological activity studies. This document consolidates the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, details the experimental protocols for their acquisition, and presents a visualization of its proposed biosynthetic pathway.

Spectroscopic Data

The structural elucidation of **Maoecrystal V** was accomplished through extensive spectroscopic analysis, including 1D and 2D NMR, in conjunction with HRMS. The data presented below is a compilation from the original isolation report and subsequent total synthesis publications, which have confirmed the structure of the natural product.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectroscopic data for **Maoecrystal V** are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Data for **Maoecrystal V** (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1 α	2.05	m	
1 β	1.65	m	
2	5.95	d	10.2
3	6.66	d	10.1
5	2.58	s	
6 α	2.40	d	18.2
6 β	2.29	d	18.2
11 α	1.80	m	
11 β	1.70	m	
12 α	1.95	m	
12 β	1.55	m	
14	4.43	s	
16	2.75	q	7.3
17-CH ₃	1.05	d	7.3
18-CH ₃	1.18	s	
19-CH ₃	1.15	s	
20-CH ₂ a	4.63	d	12.2
20-CH ₂ b	4.13	d	12.2

Table 2: ^{13}C NMR Data for **Maoecrystal V** (CDCl_3)

Position	Chemical Shift (δ , ppm)
1	36.8
2	128.8
3	145.2
4	37.6
5	58.9
6	49.8
7	211.5
8	60.2
9	59.8
10	48.7
11	32.5
12	30.1
13	45.3
14	82.1
15	215.8
16	45.8
17	15.2
18	28.7
19	22.1
20	70.1

High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis was crucial in determining the elemental composition of **Maoecrystal V**.

Table 3: HRMS Data for **Maoecrystal V**

Ion	Calculated Mass [M+Na] ⁺	Measured Mass [M+Na] ⁺
C ₁₉ H ₂₂ O ₅ Na	353.1365	353.1368

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data. These protocols are based on the information provided in the original isolation publication and the supporting information of subsequent total synthesis reports.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Bruker AV-400 or DRX-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard. Chemical shifts are reported in ppm relative to TMS (δ = 0.00 ppm). For ¹H NMR, the residual CHCl₃ signal at δ 7.26 ppm was used as a reference. For ¹³C NMR, the central peak of the CDCl₃ triplet at δ 77.0 ppm was used for calibration. Standard pulse sequences were used to obtain ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

High-Resolution Mass Spectrometry (HRMS)

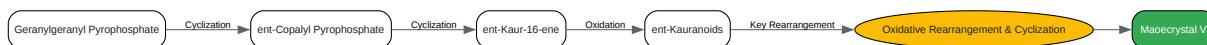
High-resolution mass spectra were obtained on a Bruker Apex IV FT-ICR mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. The data was acquired and processed to determine the accurate mass and elemental composition of the [M+Na]⁺ ion.

Mandatory Visualization

The following diagrams illustrate key aspects of **Maoecrystal V**'s chemistry and synthesis.

Biosynthetic Pathway of **Maoecrystal V**

The proposed biosynthetic pathway of **Maoecrystal V** is thought to originate from the common diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). A series of cyclizations and oxidative modifications lead to the complex pentacyclic core.

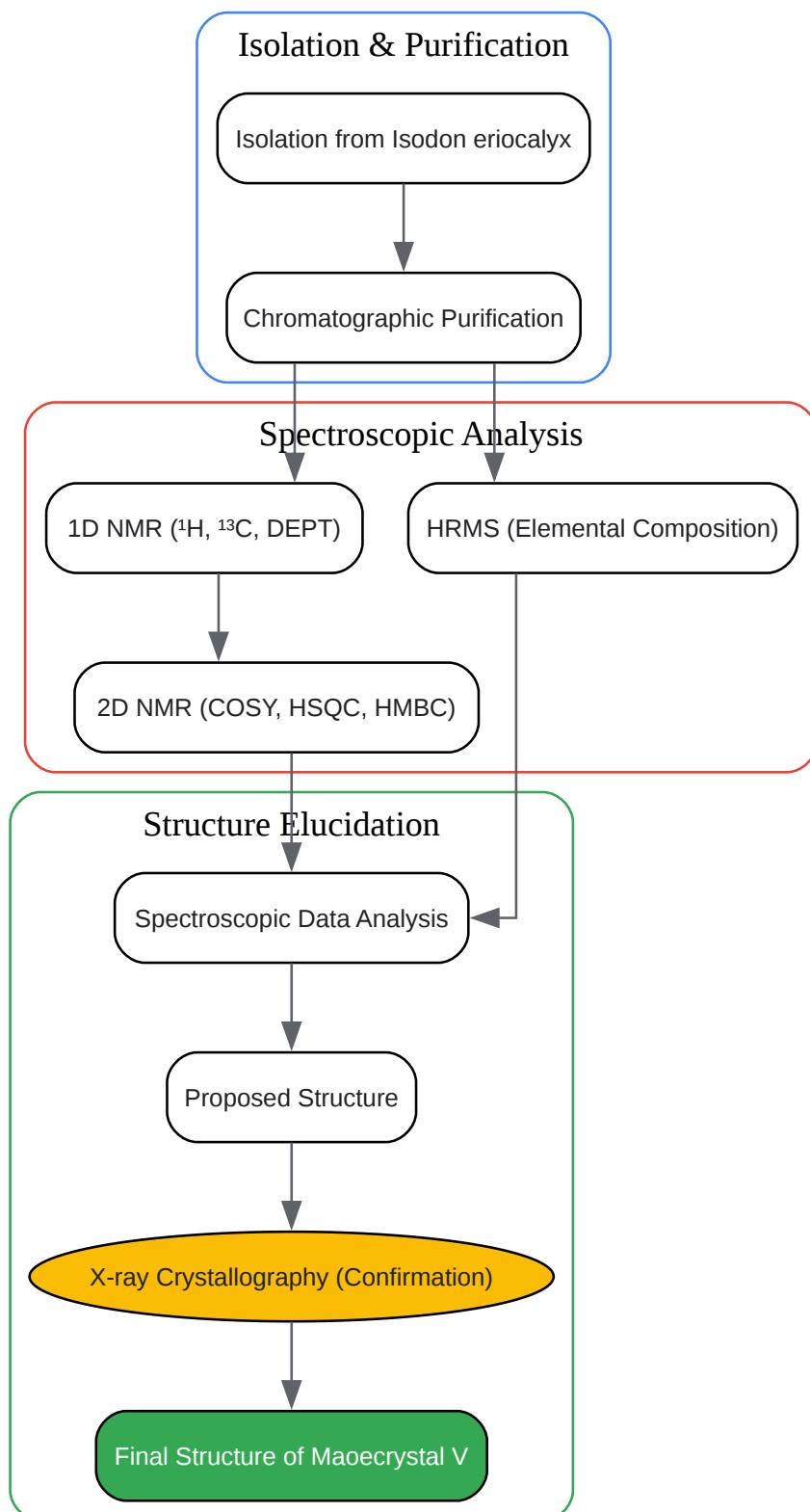


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Proposed Biosynthetic Pathway of **Maoecrystal V**.

General Workflow for Spectroscopic Analysis

The logical workflow for the structural elucidation of a novel natural product like **Maoecrystal V** involves a combination of spectroscopic techniques.



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General Workflow for Spectroscopic Analysis.

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References

- 1. pubs.acs.org [pubs.acs.org]
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